

Pathway 1: Condensation of a Pyridine Sulfonamide with a Pyrimidine Derivative

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Compound of Interest

Compound Name: *Rimsulfuron*

Cat. No.: B132091

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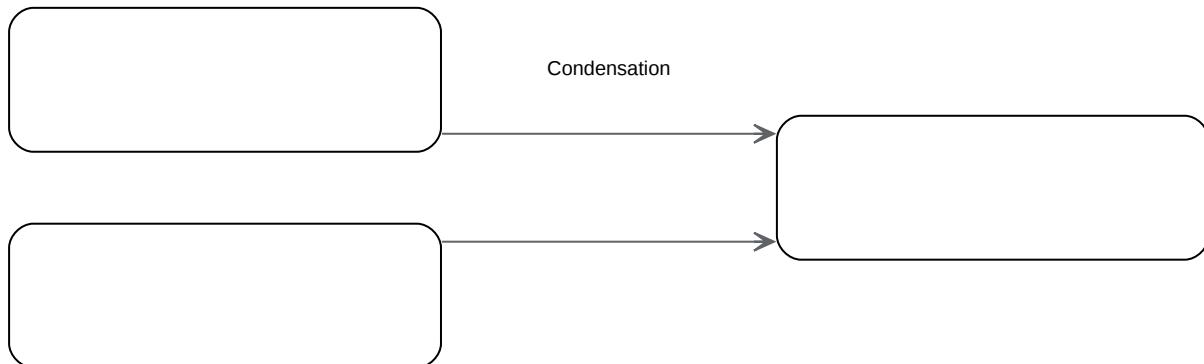
This common synthetic approach involves the coupling of two key heterocyclic intermediates: a substituted pyridine sulfonamide and a substituted pyrimidine. Variations of this pathway are distinguished by the specific form of the pyrimidine reactant.

Route 1a: Direct Condensation with 2-Amino-4,6-dimethoxypyrimidine

This route involves the direct reaction between a pyridine sulfonyl chloride and an amino-pyrimidine.

Core Reaction:

The synthesis of **rimsulfuron** can be achieved through the reaction of 2-sulfamoylchloride-3-sulfonylethylpyridine with 2-amino-4,6-dimethoxypyrimidine.[\[1\]](#)[\[2\]](#)



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Caption: Route 1a: Direct condensation to form **rimsulfuron**.

Route 1b: Condensation via a Phenyl Carbamate Intermediate

This variation utilizes a phenyl carbamate derivative of the pyrimidine for the condensation step.

Core Reaction:

This process involves the condensation of 3-ethylsulfonyl-2-ethanesulfonamide pyridine with 4,6-dimethoxy pyrimidine-2-carbamic acid phenyl ester to yield a crude **rimsulfuron** product, which then undergoes purification.^[3] A similar pathway is described where 3-(ethyl-sulfonyl)-pyridine-2-sulfonamide is reacted with phenyl 4,6-dimethoxypyrimidin-2-yl-carbamate.^[4]

Experimental Protocol:

The following experimental details are derived from patent literature^[3]:

1. Preparation of 4,6-Dimethoxypyrimidine-2-phenyl carbamate:

- Reactants: 2-amino-4,6-dimethoxypyrimidine, N,N-dimethylaniline, dioxane, and phenyl chloroformate.

- Procedure:

- 2-amino-4,6-dimethoxypyrimidine, N,N-dimethylaniline, and dioxane are combined and cooled to 5-15 °C.
- Phenyl chloroformate is added dropwise.
- The mixture is heated to 25-35 °C and held for 10 hours.
- After cooling to 25 °C, dilute sulfuric acid is added.
- The mixture is stirred for 1 hour, and the crude product is isolated by filtration.

2. Preparation of 3-Ethylsulfonyl-2-ethylsulfamido pyridine:

- Reactants: 3-ethylsulfonyl-2-mercaptopypyridine, water, hydrochloric acid, dichloromethane, and sodium hypochlorite.

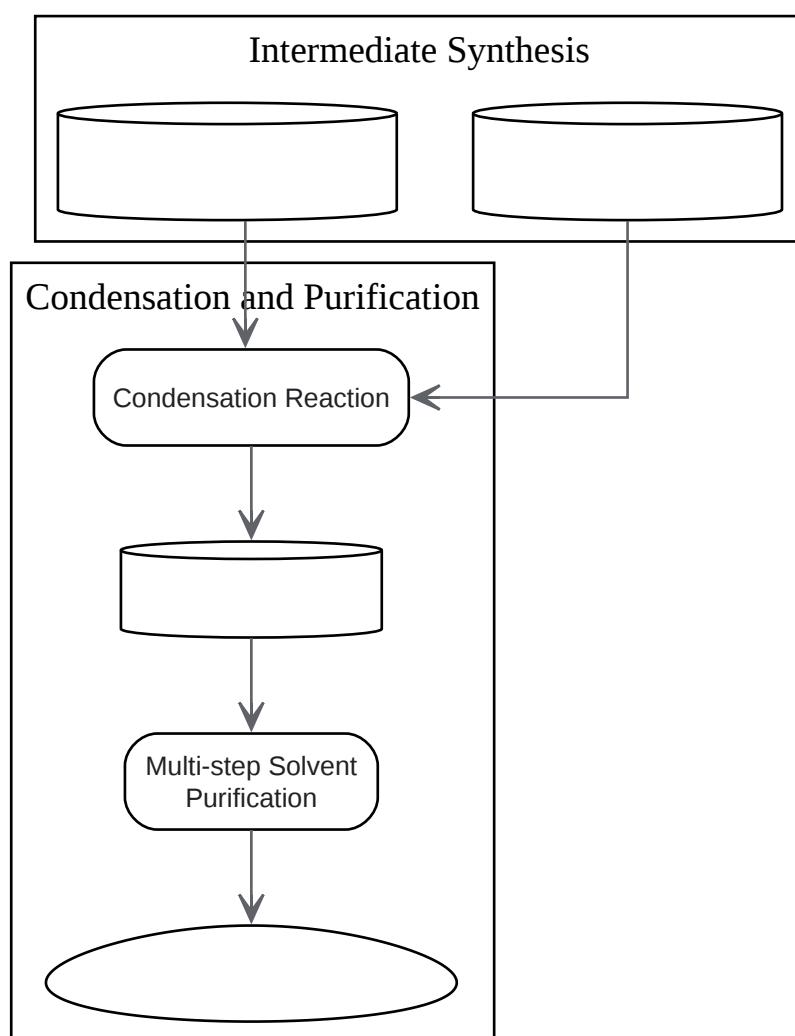
- Procedure:

- Water, hydrochloric acid, dichloromethane, and 3-ethylsulfonyl-2-mercaptopypyridine are combined and cooled to 3-5 °C.
- Sodium hypochlorite is added dropwise, maintaining the temperature between 10-15 °C, followed by a 15-minute hold period.
- The organic phase is separated, and ammonia water is added.
- When the ammonification conversion is above 85%, the pH is adjusted to 6 with hydrochloric acid.
- The product is obtained by centrifugation.

3. Condensation and Purification:

- The two intermediates are subjected to a condensation reaction to form crude **rimosulfuron**.
- Purification Steps:

- The crude product is dissolved in a primary solvent (e.g., acetonitrile, chloroform) at 40-100 °C.
- A second solvent is added, and the solution is cooled to -10 to 20 °C to induce precipitation.
- The filtered solid is then stirred in a third solvent at 0-50 °C.
- The purified **rimsulfuron** is obtained after filtration and drying.



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Caption: Workflow for **rimsulfuron** synthesis via a phenyl carbamate intermediate.

Pathway 2: Convergent Synthesis through a Sulfonyl Isocyanate Intermediate

This pathway proceeds through a highly reactive sulfonyl isocyanate intermediate.

Core Reactions:

This convergent multi-step synthesis involves the coupling of 2-amino-4,6-dimethoxypyrimidine with 2-(ethylsulfonyl)pyridine-3-sulfonyl isocyanate.^[5] The isocyanate is generated in-situ from 2-(ethylthio)pyridine-3-sulfonamide through activation with phosgene or triphosgene, followed by oxidation with hydrogen peroxide.^[5] The resulting intermediate undergoes condensation or amination to yield **rimsulfuron**.^[5]



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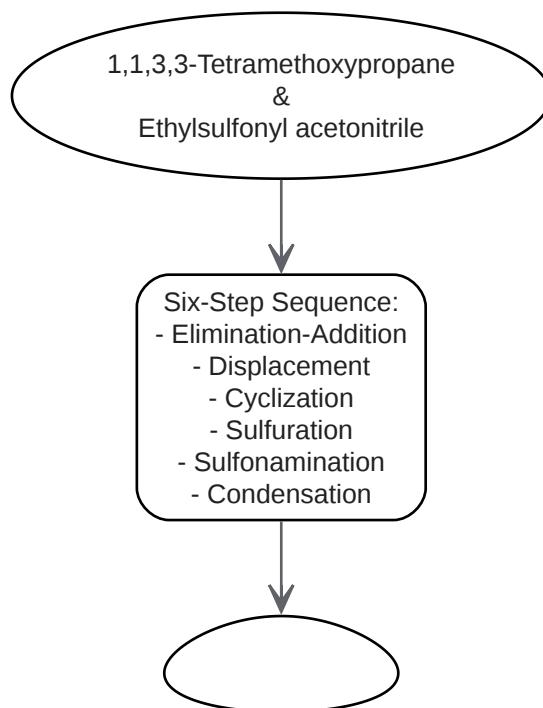
Caption: Synthesis of **rimsulfuron** via a sulfonyl isocyanate intermediate.

Pathway 3: Multi-step Synthesis from Aliphatic Precursors

This pathway constructs the **rimsulfuron** molecule from non-heterocyclic starting materials.

Core Reactions:

Rimsulfuron can be synthesized from 1,1,3,3-tetramethoxypropane and ethylsulfonyl acetonitrile in a six-step process that includes elimination-addition, displacement, cyclization, sulfuration, sulfonamination, and condensation.^[6]

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Caption: Logical flow of **rimsulfuron** synthesis from aliphatic precursors.

Quantitative Data Summary

Synthesis Pathway	Key Starting Materials	Overall Yield	Final Purity	Reference
Pathway 3	1,1,3,3-Tetramethoxypropane, Ethylsulfonyl acetonitrile	38.8%	>98.5%	[6]
Thesis-described method	Chloroacetonitrile, Ethanethiol, Phenyl carbonochloridat e, 4,6-Dimethoxypyrimidin-2-amine	42.3%	>96%	[4]

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References

- 1. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]
- 4. globethesis.com [globethesis.com]
- 5. Rimsulfuron (Ref: DPX E9636) [sitem.herts.ac.uk]
- 6. Synthesis of Sulfonylurea Herbicide Rimsulfuron | Semantic Scholar [semanticscholar.org]
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